molecular formula C9H9BrS B14604831 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- CAS No. 58230-60-7

1H-2-Benzothiopyran, 1-bromo-3,4-dihydro-

Cat. No.: B14604831
CAS No.: 58230-60-7
M. Wt: 229.14 g/mol
InChI Key: IHUJFHKXSISVNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- typically involves the bromination of 1H-2-Benzothiopyran, 3,4-dihydro-. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the synthesis of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro-.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfur-containing benzothiopyran ring are likely involved in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzothiopyran, 3,4-dihydro-: The parent compound without the bromine atom.

    1H-2-Benzothiopyran, 1-chloro-3,4-dihydro-: A similar compound with a chlorine atom instead of bromine.

    1H-2-Benzothiopyran, 1-iodo-3,4-dihydro-: A similar compound with an iodine atom instead of bromine.

Uniqueness

1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

58230-60-7

Molecular Formula

C9H9BrS

Molecular Weight

229.14 g/mol

IUPAC Name

1-bromo-3,4-dihydro-1H-isothiochromene

InChI

InChI=1S/C9H9BrS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6H2

InChI Key

IHUJFHKXSISVNZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C2=CC=CC=C21)Br

Origin of Product

United States

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